Fumaranilic acid can be derived through various synthetic routes, including the thermal or catalytic isomerization of maleic acid. This process typically involves heating maleic acid in the presence of water, which facilitates the formation of fumaranilic acid from its anhydride form.
Fumaranilic acid falls under the category of unsaturated dicarboxylic acids. It is structurally related to both fumaric acid and maleic acid, sharing similar properties and reactivity patterns.
The synthesis of fumaranilic acid can be achieved through several methods, with one notable approach being the thermal or catalytic isomerization of maleic acid. This method involves heating maleic anhydride in the presence of water, leading to the formation of fumaranilic acid.
The reaction conditions for this synthesis are crucial. Typically, the process requires controlled temperatures and specific catalysts to ensure high yields and purity of fumaranilic acid. The reaction may also involve azeotropic distillation techniques to remove by-products and enhance product recovery.
Fumaranilic acid has a molecular formula of CHNO. Its structure features a double bond between carbon atoms, characteristic of unsaturated acids, and includes two carboxylic acid functional groups.
Fumaranilic acid participates in various chemical reactions typical for unsaturated dicarboxylic acids, including:
The reactivity of fumaranilic acid is influenced by its functional groups, allowing it to engage in electrophilic addition reactions typical for compounds with double bonds. The presence of carboxylic groups also enables it to act as a nucleophile in various organic reactions.
The mechanism of action for fumaranilic acid primarily revolves around its ability to undergo electrophilic addition reactions due to its unsaturation. The double bond can react with electrophiles, facilitating various synthetic pathways.
Fumaranilic acid has potential applications in:
The reductive tricarboxylic acid (rTCA) cycle serves as a cornerstone for biological fumarate production due to its energy efficiency and carbon-fixing capabilities. Unlike the oxidative TCA cycle, the rTCA pathway operates in the reductive direction, facilitating CO₂ fixation into oxaloacetate and subsequently generating fumarate via enzymatic conversions. In native microbial systems like Rhizopus oryzae, fumarate accumulation occurs through cytosolic reductive carboxylation reactions, where pyruvate carboxylase (PYC) catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, followed by dehydration to fumarate via fumarase (FUM1) [1] [6].
Metabolic engineering has significantly amplified this pathway’s efficiency. For instance, heterologous expression of RoMDH and RoFUM1 from R. oryzae in Saccharomyces cerevisiae, combined with overexpression of endogenous PYC2, increased fumarate titers to 3.18 g/L – a 488.9% improvement over controls [1]. Similarly, Aureobasidium pullulans was engineered to utilize the ornithine-urea cycle (OUC) for fumarate biosynthesis. By deleting glucose oxidase (GOX) and polyketide synthase (PKS1) genes while overexpressing PYC, strain e-PYC achieved 93.9 g/L fumarate in fed-batch fermentation. This pathway uniquely fixes two moles of CO₂ per mole of glucose consumed, enhancing sustainability [9].
The rTCA cycle’s thermodynamic efficiency is particularly advantageous in energy-limited environments. Campylobacteria in hydrothermal vents exploit this pathway for carbon fixation, exhibiting minimal ¹³C discrimination (isotopic fractionation ε = 2‰–13‰), as evidenced by ¹³C-enriched lipid-derived fatty acids (e.g., C₁₈:₁ω₇c) [10]. Such natural paradigms inform synthetic biology approaches for optimizing redox balance and ATP supply in industrial strains.
Table 1: Engineered Microbial Systems for rTCA-Derived Fumarate Production
Host Organism | Genetic Modifications | Fumarate Titer | Key Pathway |
---|---|---|---|
S. cerevisiae | ↑PYC2 + ↑RoMDH + ↑RoFUM1 | 3.18 g/L | Cytosolic rTCA |
A. pullulans | ΔGOX ΔPKS1 + ↑PYC | 93.9 g/L | Ornithine-Urea Cycle |
R. oryzae | Native pathway optimization | 107 g/L | Reductive TCA |
Campylobacteria | Natural rTCA utilization | N/A | Reductive TCA |
Reconstructing fumarate pathways in non-native hosts requires precise coordination of enzymatic cascades and host physiology. Filamentous fungi like Aspergillus niger and Trichoderma reesei are preferred platforms due to their superior protein secretion capacity, GRAS status, and tolerance to acidic conditions – a critical advantage given fumarate’s low pKa (3.03) [4] [6]. However, heterologous enzyme expression in these hosts often faces challenges, including protease degradation, incorrect folding, and post-translational modifications.
Key strategies have emerged to overcome these limitations:
Rhizopus oryzae remains a model for native fumarate production, achieving 107 g/L via its cytosolic reductive pathway [6]. However, scale-up is hindered by fungal morphology sensitivity and oxygen transfer limitations. Heterologous expression of R. oryzae’s entire fumarate cassette (PYC, MDH, FUM1) in S. cerevisiae bypasses these issues but requires balancing cofactor demands – notably NADH for MDH – via glycerol co-feeding or NAD⁺-regenerating pathways [1].
Metabolic flux analysis (MFA) quantifies carbon distribution through metabolic networks, identifying bottlenecks in fumarate biosynthesis. Isotopically non-stationary MFA (INST-MFA) with ¹³C-labeled glucose has revealed that pyruvate carboxylase (PYC) is the rate-limiting step in S. cerevisiae strains expressing Rhizopus enzymes. In strain FMME-001↑RoMDH + ↑RoFUM1, PYC activity was only 0.0022 U·min⁻¹·(mg protein)⁻¹, causing malate accumulation and reducing fumarate titers by 30% [1] [5].
In Aspergillus species, MFA during glucose-limited fed-batch fermentation demonstrated that:
Table 2: Flux Constraints in Engineered Fumarate Pathways
Host | Bottleneck Reaction | Flux (μmol·gDCW⁻¹·h⁻¹) | Engineering Solution |
---|---|---|---|
S. cerevisiae | Pyruvate carboxylase | 0.12 ± 0.01 | ↑PYC2 expression |
A. niger | ATP citrate lyase | 2.5 ± 0.3 | ↓ACL + ↑cytosolic FUM1 |
R. oryzae | Malate dehydrogenase | 8.7 ± 0.9 | ↑MDH affinity for NADH |
Thermodynamics-based MFA (TMFA) further identified reactions with Gibbs free energy (ΔG) near equilibrium as targets. For example, fumarase in R. arrhizus operates at ΔG = −3.2 kJ·mol⁻¹, making it susceptible to backflux. Overexpressing dicarboxylate transporters and maintaining cytosolic pH < 3.5 prevented backward conversion to malate [5] [6].
CRISPR-Cas9 enables multiplexed genome editing for dynamic pathway regulation in fumarate-producing strains. In A. pullulans, CRISPR was deployed for:
In Aspergillus nidulans, CRISPRi (CRISPR interference) fine-tunes competing pathways. dCas9 fused to repressors (e.g., Mxi1) downregulated ACL expression by 80%, while activation domains (e.g., VP64) enhanced PYC transcription 6-fold [4]. However, challenges persist in filamentous fungi due to low homologous recombination rates. Hybrid approaches combining CRISPR with in vitro-assembled DNA fragments improved editing efficiency to >90% in T. reesei [7].
Future efforts focus on dynamic pathway control using CRISPR-based biosensors. For instance, gRNAs targeting fumarate-responsive promoters (e.g., Rhizopus’s FUM1 promoter) could auto-regulate enzyme expression, balancing precursor flux during fed-batch fermentation [1] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: